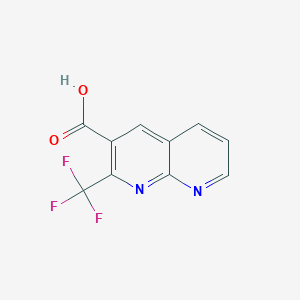

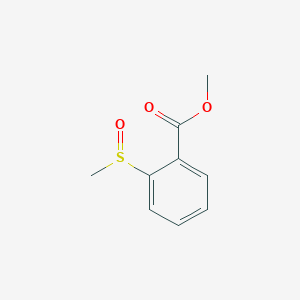

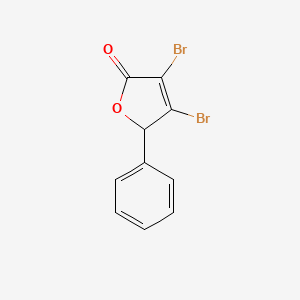

![molecular formula C7H5F3N4 B1303382 8-Amino-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridina CAS No. 338982-42-6](/img/structure/B1303382.png)

8-Amino-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridina

Descripción general

Descripción

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine, commonly referred to as TFTP, is a new and promising synthetic compound that has recently gained traction in the scientific research community. It is an amine-based compound that has a variety of applications in laboratory experiments and research studies.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El compuesto ha mostrado promesa en estudios anticancerígenos, particularmente contra líneas celulares de cáncer de colon. Se ha utilizado para sintetizar una variedad de derivados que exhiben acción antiproliferativa. Por ejemplo, un estudio informó que un derivado, RB7, indujo la muerte celular en células de cáncer de colon HT-29 a través de la vía apoptótica mitocondrial .

Propiedades Antibacterianas

La investigación también ha explorado el potencial antibacteriano de los derivados de triazolopirazina. Estos compuestos se han probado para sus concentraciones mínimas inhibitorias (CMI) contra bacterias como Staphylococcus aureus y Escherichia coli, lo que indica su potencial como agentes antibacterianos .

Síntesis de Derivados de Pirazina

El compuesto sirve como precursor en la síntesis de derivados de pirazina. Estos derivados tienen una amplia gama de aplicaciones, incluso como ligandos debido a sus propiedades p-dadoras, que son beneficiosas en el diseño racional de fármacos .

Reacciones Químicas de Múltiples Componentes

Se utiliza en reacciones de múltiples componentes para construir 3-trifluorometil-1,2,4-triazoles de valor farmacéutico. Estas reacciones son significativas para crear compuestos con actividad farmacéutica de amplio espectro, que pueden estudiarse más a fondo para la evaluación del riesgo de toxicidad y las relaciones estructura-actividad .

Estudios de Contaminación de Medicamentos

El compuesto ha sido objeto de estudios relacionados con la contaminación de medicamentos, específicamente en relación con las N-nitrosaminas en los productos farmacéuticos de Sitagliptina. Se han desarrollado métodos analíticos para determinar la presencia de triazolopirazina y sus derivados nitroso .

Materiales Funcionales y Química de Ligandos

Debido al carácter único del grupo trifluorometil, los derivados de este compuesto han encontrado aplicaciones en el campo de los materiales funcionales y la química de ligandos. Se utilizan para mejorar las propiedades fisicoquímicas y farmacológicas de las moléculas parentales .

Aplicaciones Agroquímicas

El grupo trifluorometil en la estructura del compuesto puede mejorar significativamente las propiedades de los agroquímicos. Esto lo convierte en un componente valioso en el diseño y la síntesis de nuevas formulaciones agroquímicas .

Investigación Farmacéutica

Por último, el compuesto es crucial en la investigación farmacéutica para el desarrollo de nuevos medicamentos. Sus derivados se han aplicado en diversas áreas terapéuticas, incluidos los antidepresivos, antipsicóticos, antihistamínicos, antifúngicos, antioxidantes y fármacos antiinflamatorios .

Mecanismo De Acción

Target of Action

Similar compounds have shown promising anti-cancer and antibacterial properties, suggesting potential targets could be related to these biological processes.

Mode of Action

One study found that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the case of the similar compound mentioned earlier, it was found to influence the mitochondrial apoptotic pathway . This pathway is crucial for programmed cell death, a process that can be exploited for therapeutic purposes, particularly in cancer treatment.

Result of Action

The result of the compound’s action can vary depending on its targets and mode of action. For instance, the similar compound discussed earlier was found to have significant anti-cancer activity, with the ability to induce apoptosis in HT-29 cells

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with a variety of enzymes, including serine/threonine kinases, which are involved in cell survival and proliferation . The nature of these interactions often involves the binding of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, thereby influencing their structural conformation and activity.

Cellular Effects

The effects of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . For instance, in cancer cell lines, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine has been shown to up-regulate pro-apoptotic proteins such as Bax and down-regulate anti-apoptotic proteins like Bcl2, leading to the activation of caspase enzymes and induction of cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, the mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves several key interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, by binding to its active site and preventing substrate access . Additionally, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine can influence gene expression by interacting with DNA and RNA polymerases, thereby modulating the transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the system .

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced glucose tolerance and improved metabolic function . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is involved in several metabolic pathways, primarily those related to its biotransformation and clearance from the body. This compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and conjugation reactions . The resulting metabolites are then excreted via the renal and biliary routes. Additionally, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, facilitated by membrane transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine to specific organelles, including the mitochondria and endoplasmic reticulum . These localization patterns are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.

Propiedades

IUPAC Name |

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-4(11)2-1-3-14(5)6/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVSVXFYNSLIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)F)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380709 | |

| Record name | 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338982-42-6 | |

| Record name | 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

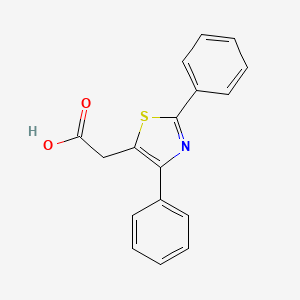

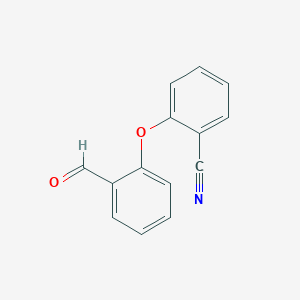

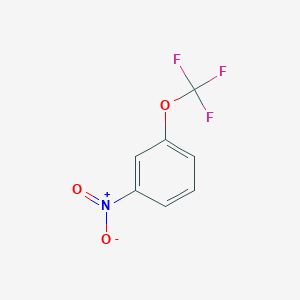

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)